1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
CAS No.: 101524-20-3
Cat. No.: VC0170056
Molecular Formula: C21H28ClN3O
Molecular Weight: 373.925
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101524-20-3 |
|---|---|
| Molecular Formula | C21H28ClN3O |
| Molecular Weight | 373.925 |
| IUPAC Name | 1-benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
| Standard InChI | InChI=1S/C22H30BN3O2/c1-21(2)22(3,4)28-23(27-21)19-10-11-20(24-16-19)26-14-12-25(13-15-26)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3 |
| Standard InChI Key | IOQZPMOVWNEIKR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Physical and Chemical Properties
1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine possesses a defined set of physical and chemical properties that determine its behavior in various chemical environments and reactions. Table 1 presents a comprehensive overview of these properties.
Table 1: Physical and Chemical Properties of 1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
The molecular structure features a central piperazine ring with one nitrogen atom connected to a benzyl group and the other linked to a pyridine ring. The pyridine ring carries a boronic acid pinacol ester group at the 5-position, which contains a boron atom surrounded by two oxygen atoms forming a five-membered ring with two geminal dimethyl groups . This arrangement gives the compound its distinctive reactivity profile and physical characteristics.
Structural Characteristics
Core Structure and Functional Groups
The molecular architecture of 1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine integrates four key structural components that define its chemical behavior and potential applications. The central piperazine ring serves as a scaffold connecting the other functional groups. This six-membered heterocyclic ring contains two nitrogen atoms in a 1,4-position, creating a basic structure that can participate in a variety of chemical transformations and is common in numerous pharmaceutical compounds .
The pyridine moiety attached to one of the piperazine nitrogens contributes additional functionality through its aromatic character and basic nitrogen atom. This heterocyclic component enhances the compound's ability to interact with various biological targets through hydrogen bonding and π-stacking interactions. The strategic positioning of the boronic acid pinacol ester group at the 5-position of the pyridine ring creates an electron-deficient center that can undergo various synthetic transformations .
The benzyl substituent on the other piperazine nitrogen provides increased lipophilicity and potential for hydrophobic interactions. This aromatic group can also participate in π-stacking interactions with target molecules, which is particularly relevant for drug design and development. The combination of these structural elements creates a molecule with diverse reactive sites and potential for modification.
Significance of the Boronic Acid Pinacol Ester Group
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as a boronic acid pinacol ester, represents one of the most significant features of this compound. This functional group contains a boron atom bonded to two oxygen atoms that form part of a five-membered ring derived from pinacol (2,3-dimethyl-2,3-butanediol) . The presence of four methyl groups enhances the stability of the boronic ester by providing steric protection.
Boronic acid pinacol esters are valuable in organic synthesis due to their stability compared to free boronic acids while maintaining reactivity in various coupling reactions . The enhanced stability makes them easier to handle, purify, and store, which is advantageous for both research and industrial applications. This functional group can participate in numerous transformations, most notably Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds under relatively mild conditions .
Synthetic Approaches
Key Reactions in Synthesis
Several key reactions are likely involved in the synthesis of this compound, drawing parallels from similar compound syntheses:
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Borylation reactions: Installation of the boronic acid pinacol ester group typically involves palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron . For pyridine derivatives, this often requires careful control of reaction conditions due to the electron-deficient nature of the pyridine ring.
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Nucleophilic aromatic substitution (S<sub>N</sub>Ar): This reaction is commonly employed for introducing piperazine moieties onto electron-deficient aromatic rings like pyridines . The reaction typically occurs when a good leaving group (such as a halide) is present at the 2-position of the pyridine ring.
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N-alkylation: The introduction of the benzyl group onto the piperazine nitrogen likely involves an N-alkylation reaction using benzyl bromide or a similar benzylating agent in the presence of a base . This reaction exploits the nucleophilicity of the piperazine nitrogen.
Reactivity and Chemical Behavior
Reactivity of the Boronic Acid Pinacol Ester Group
The boronic acid pinacol ester functionality in 1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine represents a versatile handle for further chemical transformations. This group can participate in numerous reactions, with Suzuki-Miyaura cross-coupling being one of the most significant . In this reaction, the boronic ester can couple with various aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of new carbon-carbon bonds.
Other potential transformations include oxidation to yield the corresponding hydroxyl group, conversion to other functional groups such as amines through Chan-Lam coupling, and participation in various carbon-heteroatom bond-forming reactions . The reactivity of the boronic acid pinacol ester makes it an excellent starting point for diversification and elaboration of the molecular structure.
Reactivity of the Piperazine and Pyridine Moieties
The piperazine ring in this compound contains one nitrogen that is already substituted with a benzyl group, while the other is connected to the pyridine ring. The piperazine structure, with its two nitrogen atoms, can participate in various reactions depending on the reaction conditions. The nitrogen atoms can act as nucleophiles in alkylation and acylation reactions, allowing for further functionalization of the molecule .
The pyridine component contributes to the compound's basic character and can participate in reactions typical of pyridine derivatives. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a metal coordination site . Additionally, the aromatic nature of the pyridine ring allows for electrophilic aromatic substitution reactions, although these typically require activating conditions due to the electron-deficient character of pyridine .
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